molecular formula C15H7ClF2O2 B8727922 5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde

5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde

Cat. No.: B8727922
M. Wt: 292.66 g/mol
InChI Key: YRTXTTXJLNZOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C15H7ClF2O2 and its molecular weight is 292.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H7ClF2O2

Molecular Weight

292.66 g/mol

IUPAC Name

5-chloro-4-fluoro-2-(4-fluorophenyl)-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C15H7ClF2O2/c16-11-5-6-12-13(14(11)18)10(7-19)15(20-12)8-1-3-9(17)4-2-8/h1-7H

InChI Key

YRTXTTXJLNZOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3F)Cl)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-4-fluoro-2-(4-fluorophenyl)-3-iodobenzofuran (2.0 g, 5.12 mmol) in THF (15 ml) under a N2 atmosphere in a 50 ml two necked RB flask cooled to 78° C. was added n-butyllithium (0.328 g, 5.12 mmol) slowly, and the mixture stirred at the same temperature for 1 hour. 1-Piperidinecarboxaldehyde (5.79 g, 51.2 mmol) was then added and the mixture was maintained stirring at the same temperature for 3 hours. The reaction mixture was quenched with 1N HCl and extracted with diethyl ether (3×25 ml). The combined organic extracts were dried over Na2SO4, filtered and concentrated to give the titled compound (1.2 g, 74%). 1H NMR (400 MHz, CDCl3): δ 10.39 (d, J=2.4 Hz, 1H), 8.18-8.14 (m, 2H), 7.44-7.40 (m, 1H), 7.33 (d, J=9.2, 1H), 7.27-7.23 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.328 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Yield
74%

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